molecular formula C10H14N2O3 B6594077 tert-butyl N-(5-hydroxypyridin-3-yl)carbamate CAS No. 906745-11-7

tert-butyl N-(5-hydroxypyridin-3-yl)carbamate

Cat. No. B6594077
CAS RN: 906745-11-7
M. Wt: 210.23 g/mol
InChI Key: NMNLEGGOBKZYGQ-UHFFFAOYSA-N
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Description

“tert-butyl N-(5-hydroxypyridin-3-yl)carbamate” is a chemical compound with the molecular formula C10H14N2O3 . It has a molecular weight of 210.23 .


Synthesis Analysis

The synthesis of carbamates like “tert-butyl N-(5-hydroxypyridin-3-yl)carbamate” can be achieved through amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . This method offers mild reaction conditions and short reaction times .


Molecular Structure Analysis

The InChI code for “tert-butyl N-(5-hydroxypyridin-3-yl)carbamate” is 1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7/h4-6,13H,1-3H3,(H,12,14) .


Physical And Chemical Properties Analysis

“tert-butyl N-(5-hydroxypyridin-3-yl)carbamate” is a solid at room temperature . The storage temperature is recommended to be 2-8°C in a sealed, dry environment .

Scientific Research Applications

Crystallography and Structural Studies

  • The crystal structures of chloro and iodo diacetylene derivatives, including compounds similar to tert-butyl N-(5-hydroxypyridin-3-yl)carbamate, have been studied to understand the intermolecular interactions, specifically hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).

Synthetic Chemistry

  • tert-Butyl N-(5-hydroxypyridin-3-yl)carbamate derivatives have been synthesized as intermediates in the production of natural product analogs and other compounds with potential biological activities. For instance, the synthesis of (R)-tert-butyl benzyl(1-((tert-butyldimethylsilyl)oxy)but-3-yn-2-yl)carbamate, an intermediate of natural product jaspine B, showcases its utility in developing cytotoxic agents against human carcinoma cell lines (Tang et al., 2014).

Photocatalysis

  • In photocatalysis, tert-butyl N-(5-hydroxypyridin-3-yl)carbamate derivatives are used in amination reactions. For example, a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor, establishes a new cascade pathway for assembling 3-aminochromones under mild conditions (Wang et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl N-(5-hydroxypyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7/h4-6,13H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNLEGGOBKZYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CN=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(5-hydroxypyridin-3-yl)carbamate

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